2-(Difluoromethoxy)Bromobenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo and difluoro compounds often involves Schiemann reaction and bromination, indicating potential pathways for synthesizing "2-(Difluoromethoxy)Bromobenzene" with high yield and purity. For example, 1-bromo-2,4-difluorobenzene can be synthesized from m-phenylene diamine through these methods, achieving a total yield of 40% and purity over 98% (He-ping, 2005).
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives has been extensively studied. For example, electron diffraction studies have determined specific bond distances, which are indicative of the double bond character, providing insights into the structural features of fluorobenzene and, by extension, "2-(Difluoromethoxy)Bromobenzene" (Yuzawa & Yamaha, 1953).
Chemical Reactions and Properties
Fluorobenzene derivatives undergo various organic transformations, highlighting the reactivity of such compounds. For instance, the domino process catalyzed by CuI, involving coupling and subsequent intramolecular bond formation, illustrates potential chemical reactions "2-(Difluoromethoxy)Bromobenzene" might partake in (Lu et al., 2007).
Physical Properties Analysis
The physical properties of "2-(Difluoromethoxy)Bromobenzene" can be inferred from studies on similar compounds, focusing on melting points, boiling points, and solubility in various solvents. These properties are critical for handling and application in chemical synthesis.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, can be explored through experimental and theoretical studies. The coordination chemistry of fluorocarbons, for instance, provides insights into the complex interactions and reactivity patterns of these molecules (Plenio et al., 1997).
Scientific Research Applications
Chemical Reactions and Synthesis
Oxidative Degradation : 2-Bromophenol undergoes oxidative thermal degradation, forming products such as dibenzo-p-dioxin, dibromodibenzofuran, and bromobenzene. This process is significant in understanding the chemical behavior of brominated compounds under thermal conditions (Evans & Dellinger, 2005).
Preparation of Ethynylbenzenes : Bromobenzenes are used in the synthesis of ethynylbenzenes, which are important in various chemical applications. The process involves cleavage reactions facilitated by water-miscible reagents (Macbride & Wade, 1996).
Aryl Radical Cyclization : In electrochemical reactions, aryl radicals derived from 2-(2-propynyloxy)bromobenzenes undergo cyclization, leading to the formation of complex structures such as succinic acid derivatives. This process is essential in organic synthesis and chemical engineering (Katayama, Senboku, & Hara, 2016).
Environmental and Physical Studies
Dioxin Formation : Research on bromobenzene has contributed to understanding the formation of dioxins and furans during high-temperature processes, such as waste incineration. These studies help in assessing environmental risks associated with brominated flame retardants (Evans & Dellinger, 2005).
High-Pressure Structural Studies : Investigations into the behavior of bromobenzene under high pressure have revealed insights into its structural phase transitions, which are crucial in the field of materials science (Nishiumi et al., 1998).
Low-Temperature Oxidation : Studies on the low-temperature oxidation of monobromobenzene focus on bromine transformation and phenolic species yields. These findings are important in understanding the environmental impact of brominated compounds (Altarawneh & Dlugogorski, 2021).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEICCMNYWNFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371762 | |
Record name | 2-(Difluoromethoxy)Bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)Bromobenzene | |
CAS RN |
175278-33-8 | |
Record name | 1-Bromo-2-(difluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)Bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(difluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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